molecular formula C17H20N2S B5858997 N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea

N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea

Cat. No. B5858997
M. Wt: 284.4 g/mol
InChI Key: SEZGXGVUJSLQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea, also known as EPTU, is a chemical compound with the molecular formula C16H18N2S. It is a thiourea derivative that has been extensively studied for its potential applications in various scientific research areas.

Scientific Research Applications

N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea has been studied for its potential applications in various scientific research areas. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, this compound has been investigated for its potential use as a corrosion inhibitor for metals such as copper and steel.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. This compound has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified to high purity. This compound is also soluble in various solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It has low aqueous solubility, which can limit its use in aqueous-based assays. In addition, this compound can exhibit some toxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea. One potential area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another potential area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammation. In addition, the development of this compound derivatives with improved solubility and reduced toxicity could enhance its potential use in various scientific research areas.

Synthesis Methods

N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea can be synthesized through the reaction of 2-ethylphenyl isothiocyanate and 3-ethylphenylamine in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 117-118°C. The purity of the synthesized this compound can be determined by various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.

properties

IUPAC Name

1-(2-ethylphenyl)-3-(3-ethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-3-13-8-7-10-15(12-13)18-17(20)19-16-11-6-5-9-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGXGVUJSLQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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